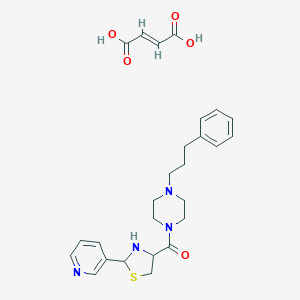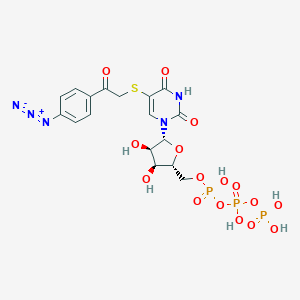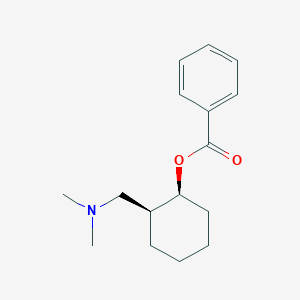
Magainin G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magainin G is a cationic antimicrobial peptide (AMP) that has gained significant attention in scientific research due to its broad-spectrum activity against various microorganisms, including bacteria, fungi, and viruses. It is a small peptide consisting of 23 amino acids, and its unique structure and properties have made it a promising candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of magainin G involves the disruption of microbial cell membranes. It binds to the negatively charged phospholipids on the surface of microbial membranes, causing the membrane to become destabilized and leading to cell death. This mechanism is different from conventional antibiotics that target specific cellular processes and makes this compound a promising candidate for developing new antimicrobial agents.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on microorganisms. It can induce the leakage of intracellular components, disrupt the proton motive force, and inhibit DNA, RNA, and protein synthesis. In addition, this compound has been shown to activate immune cells and modulate cytokine production, suggesting its potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using magainin G in lab experiments is its broad-spectrum activity against various microorganisms. It can be used to study the antimicrobial properties of different compounds and to develop new antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity to mammalian cells, which can limit its use in certain applications.
Future Directions
There are several future directions for research on magainin G. One area of research is the development of new derivatives of this compound with improved antimicrobial activity and reduced toxicity to mammalian cells. Another area of research is the use of this compound in combination with other antimicrobial agents to enhance their effectiveness against resistant microorganisms. Additionally, this compound has shown potential as an immunomodulatory and anticancer agent, and further research is needed to explore these applications.
Synthesis Methods
Magainin G can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a resin-bound peptide chain, whereas recombinant DNA technology involves the cloning and expression of the this compound gene in a suitable host organism. Both methods have been successfully used to produce this compound in large quantities for research purposes.
Scientific Research Applications
Magainin G has been extensively studied for its antimicrobial activity, and several research studies have demonstrated its effectiveness against a wide range of microorganisms. It has been shown to be particularly effective against Gram-negative bacteria, which are often resistant to conventional antibiotics. In addition to its antimicrobial activity, this compound has also been studied for its immunomodulatory and anticancer properties.
properties
CAS RN |
117682-76-5 |
|---|---|
Molecular Formula |
C117H187N31O28S |
Molecular Weight |
2508 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S,3S)-2-(3-aminopropanoylamino)-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C117H187N31O28S/c1-14-66(7)95(146-91(152)45-51-122)115(174)126-60-92(153)132-76(39-25-29-47-118)103(162)141-84(55-73-35-21-17-22-36-73)110(169)139-82(53-64(3)4)109(168)142-86(57-75-59-125-63-127-75)111(170)145-89(62-150)114(173)130-69(10)99(158)134-78(41-27-31-49-120)104(163)136-79(42-28-32-50-121)105(164)140-83(54-72-33-19-16-20-34-72)108(167)129-68(9)98(157)133-77(40-26-30-48-119)102(161)128-70(11)101(160)138-85(56-74-37-23-18-24-38-74)113(172)147-94(65(5)6)116(175)131-71(12)100(159)135-80(43-44-93(154)155)107(166)148-96(67(8)15-2)117(176)137-81(46-52-177-13)106(165)143-87(58-90(123)151)112(171)144-88(61-149)97(124)156/h16-24,33-38,59,63-71,76-89,94-96,149-150H,14-15,25-32,39-58,60-62,118-122H2,1-13H3,(H2,123,151)(H2,124,156)(H,125,127)(H,126,174)(H,128,161)(H,129,167)(H,130,173)(H,131,175)(H,132,153)(H,133,157)(H,134,158)(H,135,159)(H,136,163)(H,137,176)(H,138,160)(H,139,169)(H,140,164)(H,141,162)(H,142,168)(H,143,165)(H,144,171)(H,145,170)(H,146,152)(H,147,172)(H,148,166)(H,154,155)/t66-,67-,68-,69-,70-,71-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,94-,95-,96-/m0/s1 |
InChI Key |
MGYZVMMHKLKEHR-QTRCTKFUSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N)NC(=O)CCN |
SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)N)NC(=O)CCN |
Other CAS RN |
117682-76-5 |
sequence |
XIGKFLHSAKKFAKAFVAEIMNS |
synonyms |
magainin G |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6S,7S,8R,9S,13S,14S,17S)-7-bromo-6-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B219399.png)


![(4S)-5-[[(2S)-1-[(2S)-2-[[2-[(2R)-1-[(2S,3S)-2-[[(2S)-2-amino-3-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]oxypropanoyl]amino]-3-methylpent-4-enoyl]-2-methyl-3H-pyrrol-2-yl]-2-oxoethyl]carbamoyl]-2,5-dihydropyrrol-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid](/img/structure/B219432.png)









